molecular formula C10H9BrO3S B1401179 Methyl 2-((5-bromo-2-formylphenyl)thio)acetate CAS No. 1341391-39-6

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate

Cat. No.: B1401179
CAS No.: 1341391-39-6
M. Wt: 289.15 g/mol
InChI Key: XPVSTFAUSXIUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is an organic compound with the molecular formula C10H9BrO3S. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a formyl group, and a thioester linkage, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 2-formylphenylthiol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the aromatic ring.

    Esterification: The brominated intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the thioester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-((5-bromo-2-carboxyphenyl)thio)acetic acid.

    Reduction: 2-((5-bromo-2-hydroxyphenyl)thio)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-((5-bromo-2-formylphenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group and thioester linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((5-chloro-2-formylphenyl)thio)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-((5-methyl-2-formylphenyl)thio)acetate: Similar structure but with a methyl group instead of bromine.

    Methyl 2-((5-nitro-2-formylphenyl)thio)acetate: Similar structure but with a nitro group instead of bromine.

Uniqueness

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate in the synthesis of brominated compounds.

Properties

IUPAC Name

methyl 2-(5-bromo-2-formylphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3S/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVSTFAUSXIUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.